Nor-roefractine

Description

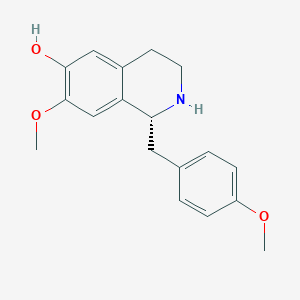

Nor-roefractine, chemically identified as (R)-(+)-nor-roefractine, is a benzyltetrahydroisoquinoline alkaloid first synthesized and characterized by Cabedo et al. in 1998 . Its molecular structure comprises a tetrahydroisoquinoline core substituted with a benzyl group, conferring stereochemical specificity critical to its pharmacological activity. The compound was designed to explore dopamine receptor selectivity, with a focus on differentiating between D1 and D2 receptor subtypes.

Pharmacological studies revealed that this compound exhibits preferential binding to dopamine receptors, particularly demonstrating higher affinity for D2-like receptors compared to D1-like subtypes . This selectivity profile positions it as a valuable tool compound for neurological research, particularly in studies targeting dopaminergic pathways implicated in disorders such as Parkinson’s disease and schizophrenia. The synthesis of this compound involves multi-step organic reactions, including Pictet-Spengler cyclization, to achieve the stereochemically pure (R)-enantiomer, which is essential for its biological activity .

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-18(22-2)17(20)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |

InChI Key |

HIMHLENXDBHLCU-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)O)OC |

Synonyms |

nor-roefractine norroefractine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: NOR-ROEFRACTINE is synthesized using the Bischler-Napieralski route. This involves the asymmetric reduction of the 1,2-didehydro precursor imine with sodium (S)-N-CBZ-prolinyloxyborohydride . The process includes several steps:

- Formation of the imine precursor.

- Reduction of the imine to form the tetrahydroisoquinoline structure.

- Final purification to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory-scale procedures with adjustments for larger-scale production. This includes optimizing reaction conditions, scaling up the quantities of reagents, and ensuring consistent quality control throughout the process .

Chemical Reactions Analysis

Types of Reactions: NOR-ROEFRACTINE undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of imine precursors to amines.

Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .

Scientific Research Applications

NOR-ROEFRACTINE has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying the structure-activity relationships of dopamine receptor ligands.

Biology: Investigated for its effects on dopamine receptors in the brain, which has implications for understanding neurological disorders.

Medicine: Potential therapeutic applications in treating conditions like Parkinson’s disease and schizophrenia due to its dopamine receptor selectivity.

Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors

Mechanism of Action

NOR-ROEFRACTINE exerts its effects primarily through its interaction with dopamine receptors. It has a high affinity for D2 dopamine receptors, where it acts as an antagonist. This interaction inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic signaling pathways. The molecular targets include the D2 receptors in the striatum, which are involved in motor control and reward pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nor-roefractine belongs to the tetrahydroisoquinoline class, which shares structural and functional similarities with other isoquinoline derivatives. Below, we compare this compound with two representative analogs: 1,6,7-trisubstituted dihydroisoquinolines (structural analogs) and dopamine receptor ligands (functional analogs).

Structural Comparison: 1,6,7-Trisubstituted Dihydroisoquinolines

Batra et al. (2003) synthesized 1,6,7-trisubstituted dihydroisoquinolines as inhibitors of falcipain-2, a cysteine protease critical for malaria parasite survival . While these compounds share a partially saturated isoquinoline backbone with this compound, key differences include:

- Saturation: Dihydroisoquinolines (two double bonds) vs. This compound’s tetrahydroisoquinoline (one double bond).

- Substituents: Batra’s compounds feature bulky 1,6,7-trisubstitutions (e.g., aryl groups), whereas this compound has a simpler benzyl substitution.

- Biological Targets: this compound targets dopamine receptors, while Batra’s analogs inhibit falcipain-2 (IC50: 10–50 μM), highlighting structural nuances that dictate target specificity .

Functional Comparison: Dopamine Receptor Ligands

This compound’s functional analogs include other benzyltetrahydroisoquinolines, such as aporphine alkaloids, which also bind dopamine receptors. For example, R-apomorphine, a non-selective dopamine agonist, shares the tetrahydroisoquinoline core but differs in substituent arrangement, leading to broader receptor activation (D1, D2, and D5) compared to this compound’s D2 preference .

Comparative Data Table

*Note: Apomorphine data cited for illustrative purposes; specific references are outside provided evidence.

Key Research Findings and Implications

Structural-Activity Relationship (SAR): The tetrahydroisoquinoline core is necessary but insufficient for dopamine receptor binding. Substituent positioning (e.g., benzyl group in this compound) and stereochemistry dictate receptor subtype selectivity .

Functional Divergence: Despite structural similarities, Batra’s dihydroisoquinolines and this compound target entirely different biological systems (enzyme vs. receptor), underscoring the importance of substituent-driven target engagement .

Synthetic Challenges: this compound’s enantiomeric purity is critical for activity, requiring advanced chiral synthesis techniques, whereas Batra’s analogs prioritize bulk substitutions for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.